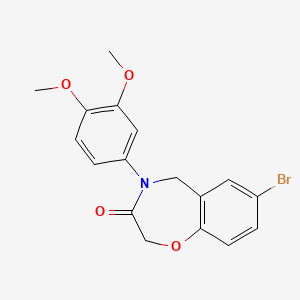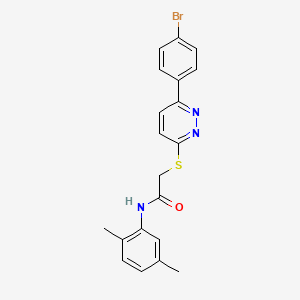
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The compound you mentioned seems to be an organic compound containing elements like carbon, hydrogen, nitrogen, sulfur, and bromine.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary based on the starting materials and the conditions under which the reactions are carried out.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo often depends on its functional groups.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry methods if experimental data is not available.Scientific Research Applications
Synthesis and Antimicrobial Activity
A study explored the synthesis and antimicrobial activity of novel sulfonamide derivatives, including structures similar to the specified compound. These derivatives showed promising antimicrobial properties, with certain compounds exhibiting high activity against various strains. The study underscores the potential of such derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Molecular Docking and In Vitro Screening
Research involving the synthesis of novel pyridine and fused pyridine derivatives, including pyridazin-3-ylthio structures, revealed their antimicrobial and antioxidant activities. Molecular docking screenings against GlcN-6-P synthase highlighted moderate to good binding energies, suggesting their potential for further biological applications (Flefel et al., 2018).
Anticonvulsant Activity
Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These derivatives underwent molecular docking to identify their affinity towards anticonvulsant biotargets, demonstrating moderate anticonvulsant activity in vivo. The findings suggest the potential use of these compounds in developing anticonvulsant therapies (Severina et al., 2020).
Cardiotonic Activity
Research into dihydropyridazinone cardiotonics discovered compounds with potent inotropic activity in dogs, indicating their potential as cardiac stimulants. These findings contribute to the development of new treatments for heart conditions (Robertson et al., 1986).
Base Oil Improvement
A study on pyridazinone derivatives for base oil improvement showcased their effectiveness as antioxidants for local base oil, demonstrating their utility in enhancing the performance and stability of lubricants (Nessim, 2017).
Safety And Hazards
This involves studying the potential risks associated with the compound. Information on toxicity, flammability, environmental impact, etc., would be included here.
Future Directions
This would involve speculating on potential applications of the compound and areas of future research.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQZOHYRAOEXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

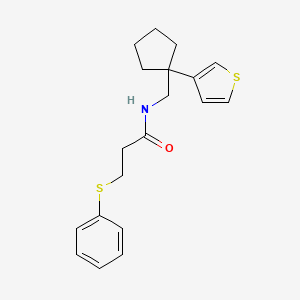
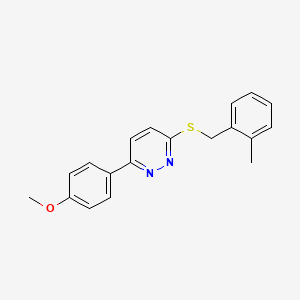
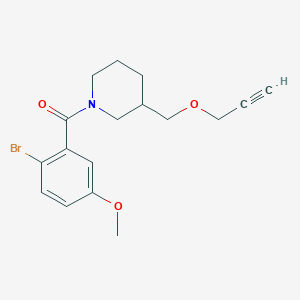
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2984671.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2984672.png)
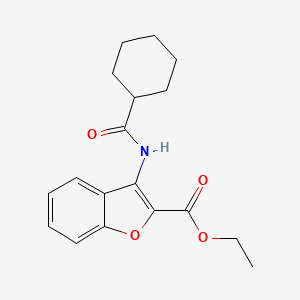
![Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2984677.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2984679.png)
![2-Methyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2984681.png)
![[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2984683.png)
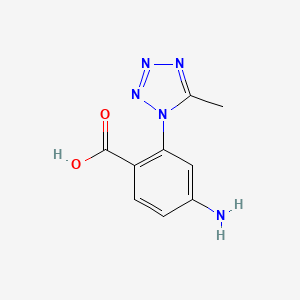
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)
